molecular formula C22H30N4O6 B2919669 N'-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide CAS No. 896334-13-7

N'-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide

Cat. No.: B2919669
CAS No.: 896334-13-7
M. Wt: 446.504
InChI Key: ABRXFTPCUQCVKN-UHFFFAOYSA-N
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Description

N’-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide is a complex organic compound with a unique structure that includes a benzodioxole ring, a morpholine ring, and a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Morpholine Ring: This step involves the reaction of the benzodioxole intermediate with morpholine under basic conditions.

    Formation of the Pyrrolidinone Moiety: This can be synthesized through the reaction of succinimide with appropriate alkylating agents.

    Coupling Reactions: The final step involves coupling the benzodioxole-morpholine intermediate with the pyrrolidinone derivative using amide bond formation techniques, such as using carbodiimide reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.

    Reduction: The amide bonds can be reduced to amines under appropriate conditions.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole ring would yield quinone derivatives, while reduction of the amide bonds would yield the corresponding amines.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders due to its structural similarity to known bioactive compounds.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of N’-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide is not fully understood, but it is believed to interact with various molecular targets and pathways. The benzodioxole ring may interact with enzymes or receptors, while the morpholine and pyrrolidinone moieties could modulate the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(2H-1,3-benzodioxol-5-yl)ethan-1-ol: A simpler compound with a benzodioxole ring and an ethanol group.

    1-(1,3-Benzodioxol-5-yl)-2-propanol: Another benzodioxole derivative with a propanol group.

    1-benzo[1,3]dioxol-5-yl-indoles: Compounds with a benzodioxole ring fused to an indole moiety, known for their anticancer properties.

Uniqueness

N’-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide is unique due to its combination of three distinct functional groups: benzodioxole, morpholine, and pyrrolidinone. This combination imparts unique chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

N'-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O6/c27-20-3-1-7-26(20)8-2-6-23-21(28)22(29)24-14-17(25-9-11-30-12-10-25)16-4-5-18-19(13-16)32-15-31-18/h4-5,13,17H,1-3,6-12,14-15H2,(H,23,28)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABRXFTPCUQCVKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCCNC(=O)C(=O)NCC(C2=CC3=C(C=C2)OCO3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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